3-Methylimidazo[1,2-a]pyridin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-6-8(11)9-7-4-2-3-5-10(6)7/h2-6H,1H3 |
InChI Key |
UOWIJXAUKJWVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N=C2N1C=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Methylimidazo 1,2 a Pyridin 2 3h One
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridin-2(3H)-one Core
The electronic nature of the imidazo[1,2-a]pyridine (B132010) ring system, characterized by a bridgehead nitrogen and ten π-electrons, dictates its behavior in substitution reactions. The imidazole (B134444) portion is generally electron-rich and thus susceptible to electrophilic attack, while the pyridine (B92270) ring is comparatively electron-deficient.
For the parent imidazo[1,2-a]pyridine, electrophilic substitution occurs preferentially at the C3 position. However, in 3-methylimidazo[1,2-a]pyridin-2(3H)-one, this position is blocked by the methyl group. Consequently, electrophilic attack is redirected to the most activated positions on the pyridine ring, typically C5 and C7. The presence of the 2-oxo group, which can be considered an electron-withdrawing group, deactivates the ring system towards electrophilic substitution compared to the parent imidazo[1,2-a]pyridine. Studies on related 3-substituted imidazo[1,2-a]pyridines have shown that bromination can occur, suggesting that halogenation of the pyridine ring of this compound is feasible under appropriate conditions. acs.org
Nucleophilic aromatic substitution (SNA_r) on the imidazo[1,2-a]pyridine core is less common and typically requires the presence of a good leaving group, often at the C2 or C3 positions. In the case of this compound, the 2-oxo functionality itself is not a leaving group. However, derivatization of the enolic form could introduce a leaving group at C2, potentially enabling nucleophilic substitution. For instance, in related systems like 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution of the cyano group at C2 by amines and alkoxides has been observed. researchgate.net
Transformations Involving the 2-Keto Functionality
The 2-keto group in this compound is part of a cyclic amide (a lactam), and its reactivity is influenced by keto-enol tautomerism. The presence of the enol tautomer, 3-methylimidazo[1,2-a]pyridin-2-ol, allows for reactions typical of both ketones and enols.
Recent research has demonstrated the synthesis of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols and their corresponding keto forms. acs.orgnih.gov This highlights the accessibility of the enol form and its potential for derivatization. Reactions targeting the 2-keto functionality can thus proceed via either the carbonyl carbon or the enol oxygen.
Table 1: Potential Transformations of the 2-Keto Group
| Reaction Type | Reagents and Conditions | Expected Product |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 2-Alkoxy-3-methylimidazo[1,2-a]pyridine |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 2-Acyloxy-3-methylimidazo[1,2-a]pyridine |
| Thionation | Lawesson's reagent, P₄S₁₀ | 3-Methylimidazo[1,2-a]pyridine-2(3H)-thione |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2,3-Dihydro-3-methylimidazo[1,2-a]pyridine |
These transformations provide pathways to a variety of derivatives with modified electronic and steric properties, which can be valuable for structure-activity relationship studies.
Reactivity of the 3-Methyl Group (e.g., side-chain modifications)
The methyl group at the C3 position is attached to an electron-rich carbon of the imidazole ring, making its C-H bonds susceptible to a range of transformations. This position is analogous to the α-position of a ketone or an enamine, suggesting that it can be deprotonated to form a nucleophilic species.
Elaboration of substituents at the C3 position is a common strategy in the synthesis of biologically active imidazo[1,2-a]pyridines. nih.gov For example, the synthesis of 1-[(6a-l)-2-methyl-imidazo[1, 2-α]pyridine-3-yl]ethanone derivatives suggests that the C3 position can be functionalized. nih.gov While direct functionalization of the 3-methyl group on the 2-oxo scaffold is not extensively documented, analogies can be drawn from related systems. For instance, the reduction of 3-formyl imidazo[1,2-a]pyridines to 3-hydroxymethyl derivatives using sodium borohydride (B1222165) is known. nih.gov This suggests that if the 3-methyl group can be oxidized to an aldehyde, a variety of subsequent modifications are possible.
Table 2: Potential Side-Chain Modifications of the 3-Methyl Group
| Reaction Type | Reagents and Conditions | Intermediate/Product |
| Halogenation | N-Bromosuccinimide (NBS), Initiator | 3-(Bromomethyl)imidazo[1,2-a]pyridin-2(3H)-one |
| Oxidation | Oxidizing agents (e.g., SeO₂, KMnO₄) | 3-Formyl- or 3-carboxy-imidazo[1,2-a]pyridin-2(3H)-one |
| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | 3-Ethyl- (or longer chain) imidazo[1,2-a]pyridin-2(3H)-one |
| Condensation | Aldehydes/Ketones, Base | 3-(2-Arylvinyl)imidazo[1,2-a]pyridin-2(3H)-one |
These side-chain modifications are instrumental in creating diversity for the exploration of new chemical entities based on the core structure.
Annulation Reactions and Construction of Fused Polycyclic Systems
The imidazo[1,2-a]pyridine nucleus can serve as a building block for the construction of more complex, fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool in synthetic organic chemistry.
A notable example is the base-promoted annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors to yield benzo[a]imidazo[5,1,2-cd]indolizines. rsc.org This transformation proceeds through a double C(sp²)-H activation. While the 2-oxo group in this compound would influence the electronic properties, similar annulation strategies could potentially be adapted. Another approach involves the conversion of substituted imidazo[1,2-a]pyridines into fused triazinones, such as pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, by first introducing amino and carboxamido groups. researchgate.net The 3-methyl group could also participate in cyclization reactions, for example, after being functionalized to an appropriate side chain.
Radical Reactions and Photochemical Transformations
Radical and photochemical reactions have emerged as powerful methods for the functionalization of heterocyclic compounds, often proceeding under mild conditions. For imidazo[1,2-a]pyridines, visible-light-mediated C-H functionalization is a well-established strategy, with reactions such as trifluoromethylation, perfluoroalkylation, and arylation typically occurring at the C3 position. nih.govnih.gov
In this compound, the C3 position is substituted. However, studies have shown that 2-methylimidazo[1,2-a]pyridine (B1295258) can undergo trifluoroethylation at the C3 position, suggesting that functionalization may still be possible at other sites on the ring system, or that the methyl group itself could be a site of radical attack under certain conditions. nih.gov
Furthermore, photochemical methods have been developed for the synthesis of the core dihydroimidazo[1,2-a]pyridin-3(2H)-one structure itself, indicating the compatibility of this heterocyclic system with photochemical conditions. osi.lv These findings suggest that radical and photochemical transformations of this compound could provide novel pathways for derivatization, potentially leading to the formation of unique and complex molecular architectures.
Computational and Theoretical Studies on Imidazo 1,2 a Pyridin 2 3h One Systems
Quantum Chemical Analyses of Electronic Structure and Aromaticity
Quantum chemical methods are powerful tools for investigating the structural and electronic properties of organic compounds. acs.org Density Functional Theory (DFT) is a particularly influential technique for this purpose, often used to optimize molecular geometries and analyze electronic characteristics. nih.govnih.gov
Studies on related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) derivatives, frequently employ DFT methods with basis sets like B3LYP/6–31 G(d,p) or B3LYP/6-311++G(d,p) to compute optimized geometries and electronic properties. nih.govnih.gov These analyses provide deep insights into the molecule's nature and behavior. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another vital tool. It helps to visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors.
Table 1: Key Parameters from Quantum Chemical Analyses of Imidazo-Fused Heterocycles
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Relates to electron-donating ability; susceptibility to electrophilic attack. | DFT (e.g., B3LYP/6-31G(d,p)) |
| LUMO Energy | Relates to electron-accepting ability; susceptibility to nucleophilic attack. | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Calculated from HOMO and LUMO energies. |
| MEP Surface | Predicts sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. | Calculated from optimized geometry. |
Conformational Landscapes and Tautomeric Equilibria of Imidazo[1,2-a]pyridin-2(3H)-ones
The imidazo[1,2-a]pyridin-2(3H)-one core can exist in different tautomeric forms, most notably the keto and enol forms. The named compound, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, represents the keto tautomer. Its enol counterpart would be 3-methyl-2-hydroxy-imidazo[1,2-a]pyridine. Computational and experimental studies are essential to determine which form is more stable under different conditions.
A study on a related derivative, (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, demonstrated through NMR spectroscopy that the compound exists in the enol tautomeric form. mdpi.com This was confirmed by the observation of an enolic proton signal and the absence of signals expected for a dicarbonyl structure. mdpi.com This transformation from a precursor involved a domino process that concluded with a final keto-enol tautomerism to yield the stable enol product. mdpi.com
Computational methods, often combining DFT with implicit and explicit solvent models, can accurately predict the relative stabilities of different tautomers, isomers, and conformers in the gas phase, in solution, and in the solid state. rsc.org For instance, studies on other nitrogen-containing heterocycles have shown that the surrounding medium can significantly influence the tautomeric equilibrium. rsc.orgresearchgate.net These computational approaches can model the intramolecular hydrogen bonds that often stabilize specific conformations of the tautomers. rsc.orgruc.dk
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the most energetically favorable reaction pathways.
For example, the synthesis of C3-alkylated imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction. mdpi.com Computational studies can help to distinguish between possible mechanistic pathways. One proposed mechanism involves the formation of an iminium ion from an aldehyde and an amine, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine (B132010). mdpi.com An alternative pathway could involve the initial reaction of the imidazo[1,2-a]pyridine with the aldehyde to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine. mdpi.com DFT calculations can determine the activation barriers for each step in these pathways, providing evidence for the most likely mechanism.
Similarly, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a multicomponent reaction used to synthesize the imidazo[1,2-a]pyridine core itself. rsc.orgmdpi.com Computational modeling can be applied to understand the intricate series of steps involved in this transformation, guiding the optimization of reaction conditions to improve yields.
Another study investigated the FeBr3-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines, revealing an aerobic oxidative cross-dehydrogenative coupling process. rsc.org Interestingly, when the reaction was performed under an inert atmosphere, a different product was formed, highlighting the crucial role of the oxidant. rsc.org Computational methods can model the role of the catalyst and the oxidant to provide mechanistic insights into why different products are formed under different conditions. rsc.org
Molecular Modeling of Ligand-Target Interactions in Imidazo[1,2-a]pyridine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. acs.org This method is fundamental in drug design for predicting the binding mode and affinity of drug candidates. acs.org
Derivatives of the imidazo[1,2-a]pyridine scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies involve preparing the 3D structures of the ligand (the imidazo[1,2-a]pyridine derivative) and the target protein, which is often retrieved from the Protein Data Bank (PDB). acs.orgnih.gov A defined binding site or cavity on the protein is then used for the docking simulation, which calculates the binding energy of various ligand poses. acs.org
For example, a novel imidazo[1,2-a]pyridine derivative, MIA, was docked into the p50 subunit of the NF-κB protein (PDB ID: 1NFK). nih.gov The study identified key amino acid residues in the active site (Arg54, Arg56, Tyr57, Glu60, His141, and Lys241) that interact with the ligand. nih.gov In another study, various imidazo[1,2-a]pyridin-3-yl derivatives were docked against several targets, including human farnesyl diphosphate (B83284) synthase (PDB ID: 5CG5), to predict their selectivity and binding affinity. acs.org
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Ligand Type | Protein Target | PDB ID | Docking Software | Key Findings / Interactions |
| Novel Imidazo[1,2-a]pyridine (MIA) | NF-κB p50 subunit | 1NFK | AutoDock 4.0 | Ligand occupied the active site surrounded by residues Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. nih.gov |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human farnesyl diphosphate synthase | 5CG5 | Molegro Virtual Docker (MVD) | Predicted binding modes and energies; interactions with residues like Ser205 and Arg60 were identified. acs.org |
| Imidazo[1,2-a]pyrimidine derivatives | Human ACE2 & SARS-CoV-2 Spike Protein | - | PyRx (with AutoDock) | Top-scoring compounds showed high binding affinity, suggesting potential as viral entry inhibitors. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | KRAS G12C mutant protein | - | - | Docking experiments helped clarify the potent anticancer effects of lead compound I-11. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to develop these predictive models, which can guide the design of more potent molecules. nih.gov
Pharmacophore modeling is another crucial ligand-based drug design technique. openpharmaceuticalsciencesjournal.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. A common pharmacophore hypothesis can be generated from a set of active molecules, defining the key structural features required for activity. openpharmaceuticalsciencesjournal.com
For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This hypothesis was then used to build an atom-based 3D-QSAR model. openpharmaceuticalsciencesjournal.com Such models are validated using a test set of compounds and various statistical parameters. A good QSAR model will have a high correlation coefficient (R²) for the training set and a high cross-validation coefficient (Q²) for the test set. scienceopen.comnih.gov
Table 3: Statistical Parameters for 3D-QSAR Models of Imidazo-Fused Heterocycles and Related Compounds
| Compound Class | Model Type | R² (Training Set) | Q² (Test Set) | Key Pharmacophore Features |
| Imidazo[1,2-a]pyridine-3-carboxamides | Atom-based 3D-QSAR | 0.9181 | 0.6745 | HHPRR (1 Positive, 2 Hydrophobic, 2 Aromatic Rings). openpharmaceuticalsciencesjournal.comresearchgate.net |
| Pyridin-2-one mIDH1 inhibitors | CoMFA | 0.980 | 0.765 | Not specified. nih.gov |
| Pyridin-2-one mIDH1 inhibitors | CoMSIA | 0.997 | 0.770 | Not specified. nih.gov |
| Cytotoxic quinolines | Pharmacophore-based 3D-QSAR | 0.865 | 0.718 | AAARRR (3 H-bond Acceptors, 3 Aromatic Rings). scienceopen.comnih.gov |
These validated QSAR and pharmacophore models serve as valuable predictive tools, offering theoretical guidance for the rational design and optimization of novel imidazo[1,2-a]pyridin-2(3H)-one derivatives as potential therapeutic agents. nih.govopenpharmaceuticalsciencesjournal.com
Mechanistic Insights into the Biological Activities of Imidazo 1,2 a Pyridin 2 3h One Derivatives
Inhibition and Modulation of Specific Molecular Targets
The biological effects of imidazo[1,2-a]pyridin-2(3H)-one derivatives are often rooted in their ability to inhibit or modulate specific enzymes and receptors. For instance, certain derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication. nih.gov This inhibition is a key mechanism behind their antibacterial activity. nih.gov
In the context of cancer therapy, these compounds have been shown to target signaling pathways critical for tumor growth and survival. A notable example is the inhibition of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov One novel imidazo[1,2-a]pyridine (B132010) derivative, referred to as MIA, was found to suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB. nih.gov This dual inhibition leads to a reduction in the expression of downstream inflammatory and proliferative genes like COX-2 and iNOS. nih.gov
Furthermore, some imidazo[1,2-a]pyridine analogs act as GABA-A receptor agonists, which explains their potential as anxiolytic agents. nih.govwikipedia.org The interaction with these receptors in the central nervous system can lead to sedative and anxiolytic effects. wikipedia.orgnih.gov Another important target is the proton pump (H+/K+-ATPase) in the gastric mucosa, which is inhibited by certain derivatives, leading to anti-ulcer effects. nih.gov
Table 1: Molecular Targets of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
| Molecular Target | Biological Effect | Reference |
|---|---|---|
| DNA Gyrase and Topoisomerase IV | Antibacterial | nih.gov |
| STAT3/NF-κB/iNOS/COX-2 Pathway | Anti-inflammatory, Anticancer | nih.gov |
| GABA-A Receptors | Anxiolytic, Sedative | nih.govwikipedia.orgnih.gov |
| H+/K+-ATPase (Proton Pump) | Antiulcer | nih.gov |
| Ubiquinol (B23937) Cytochrome C Reductase (QcrB) | Antitubercular | nih.gov |
Antimicrobial Action Mechanisms
The antimicrobial properties of imidazo[1,2-a]pyridin-2(3H)-one derivatives are broad, encompassing antibacterial, antifungal, and antitubercular activities.
Antibacterial Activity: The antibacterial mechanism of these compounds often involves the inhibition of essential bacterial enzymes. As mentioned, targeting DNA gyrase and topoisomerase IV disrupts DNA synthesis and repair, leading to bacterial cell death. nih.gov Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. africaresearchconnects.comresearchgate.net The introduction of specific substituents, such as bromo-fluoro groups, can significantly enhance their antibacterial potency. nih.gov
Antifungal Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antifungal activity, particularly against strains like Candida albicans and Aspergillus niger. africaresearchconnects.comscirp.org The mechanism of action is thought to involve the disruption of fungal cell wall synthesis. nih.gov Molecular docking studies suggest that these compounds can bind to fungal enzymes, inhibiting their function and leading to fungal cell death. nih.gov For instance, methylated and brominated derivatives have shown notable activity against fluconazole-resistant C. albicans.
Antitubercular Activity: A particularly promising area of research is the development of imidazo[1,2-a]pyridine derivatives as antitubercular agents. rsc.orgnih.gov These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The primary mechanism of action for some of these derivatives is the inhibition of the ubiquinol cytochrome C reductase (QcrB), a key component of the electron transport chain in M. tuberculosis. nih.gov This inhibition disrupts cellular respiration, leading to bacterial death. nih.gov
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
| Activity | Mechanism of Action | Target Organism | Reference |
|---|---|---|---|
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Gram-positive and Gram-negative bacteria | nih.govafricaresearchconnects.comresearchgate.net |
| Antifungal | Disruption of fungal cell wall synthesis | Candida albicans, Aspergillus niger | nih.govafricaresearchconnects.comscirp.org |
| Antitubercular | Inhibition of ubiquinol cytochrome C reductase (QcrB) | Mycobacterium tuberculosis | nih.govrsc.orgnih.gov |
Antiviral Action and Target Interactions
The antiviral potential of imidazo[1,2-a]pyridine derivatives is an emerging area of study. One notable example is Tegobuvir, an imidazo[1,2-a]pyridine derivative that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. wikipedia.org It binds to an allosteric site on the enzyme, preventing viral replication. wikipedia.org The introduction of an acetanilide (B955) fragment into the molecule has been shown to enhance antiviral activity. nih.gov
Anticancer Mechanisms and Cellular Pathway Modulation
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity through various mechanisms. nih.govrsc.orgresearchgate.netrsc.org These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell migration. nih.govnih.gov
A key mechanism is the modulation of critical signaling pathways involved in cancer progression. As discussed, the inhibition of the STAT3 and NF-κB pathways plays a crucial role. nih.gov By suppressing these pathways, these derivatives can reduce the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like BAX. nih.gov This shift in the balance of apoptotic proteins pushes cancer cells towards cell death.
Furthermore, some derivatives can induce cell cycle arrest at the G0/G1 and G2/M phases. nih.gov This is often mediated by an increase in the levels of p53 and p21 proteins, which are key regulators of the cell cycle. nih.gov The inhibition of the Akt signaling pathway, which is often overactive in cancer, has also been observed. nih.gov
Table 3: Anticancer Mechanisms of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
| Mechanism | Key Proteins/Pathways Involved | Reference |
|---|---|---|
| Induction of Apoptosis | Increased BAX, Decreased Bcl-2, Caspase activation | nih.govnih.gov |
| Cell Cycle Arrest | Increased p53 and p21 | nih.gov |
| Inhibition of Signaling Pathways | STAT3, NF-κB, Akt | nih.govnih.gov |
| Inhibition of Cell Migration | Not fully elucidated | nih.gov |
Anti-inflammatory and Analgesic Pathways
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are closely linked to their anticancer mechanisms, particularly the inhibition of the NF-κB and STAT3 signaling pathways. nih.gov By suppressing these pathways, these compounds reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov They also inhibit the expression of enzymes like COX-2 and iNOS, which are key mediators of inflammation and pain. nih.gov The mechanism of action for their analgesic properties is often associated with the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. nih.gov
Exploration of Other Pharmacological Modalities
The versatility of the imidazo[1,2-a]pyridine scaffold has led to the exploration of other pharmacological activities.
Antidiabetic: While less explored, the potential for these compounds in managing diabetes is being investigated.
Anxiolytic: As mentioned, derivatives that act as GABA-A receptor agonists show promise as non-sedative anxiolytics. nih.govwikipedia.orgnih.gov
Antiplasmodial: Some imidazo[1,2-a]pyridine derivatives have shown activity against Plasmodium, the parasite that causes malaria. acs.org
Antiulcer: The inhibition of the gastric proton pump by certain derivatives provides a clear mechanism for their antiulcer activity. nih.govnih.gov
Applications of the Imidazo 1,2 a Pyridin 2 3h One Scaffold in Contemporary Chemical Research
Role in Rational Drug Design and Lead Optimization
The imidazo[1,2-a]pyridine (B132010) scaffold is a cornerstone in the design and discovery of new therapeutic agents. nih.gov Its value is demonstrated by its incorporation into several marketed drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem. acs.org Researchers leverage this framework to design novel compounds with high potency and selectivity for various biological targets.
A prominent area of application is in oncology. Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often overactive in cancer. nih.govnih.gov For instance, the compound 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide demonstrated excellent selectivity and potent inhibition of PI3Kα and mTOR, along with significant cellular growth inhibition against cancer cell lines. nih.govnih.gov
The scaffold has also been instrumental in the fight against infectious diseases. Through lead optimization of an initial imidazo[1,2-a]pyridine amide hit, researchers designed and synthesized the clinical candidate Q203 for treating multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. acs.orggoogle.com
Furthermore, the versatility of the scaffold is highlighted in the development of selective cyclooxygenase-2 (COX-2) inhibitors. rjpbr.com Certain derivatives, such as 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, have shown potent COX-2 inhibition and notable in vivo analgesic activity. rjpbr.com The anti-inflammatory properties of novel imidazo[1,2-a]pyridine derivatives are also being explored through the modulation of signaling pathways like STAT3/NF-κB. nih.gov Other research has focused on synthesizing 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives in Drug Design
| Compound Class | Target/Application | Key Research Findings | Citations |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Amides | Anti-tuberculosis (MDR/XDR) | Lead optimization led to the clinical candidate Q203. | acs.org |
| Substituted Imidazo[1,2-a]pyridines | Dual PI3K/mTOR Inhibition (Cancer) | A derivative showed IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. | nih.gov |
| Phenyl-substituted Imidazo[1,2-a]pyridines | COX-2 Inhibition (Anti-inflammatory) | Compound 5j exhibited potent COX-2 inhibition (IC50 = 0.05 µM) and significant analgesic effects. | rjpbr.com |
| 3-Substituted Imidazo[1,2-a]pyridines | Antiulcer | Compounds demonstrated good cytoprotective properties in preclinical models. | nih.gov |
| Novel Imidazo[1,2-a]pyridine (MIA) | Anti-inflammatory (Cancer) | Suppressed NF-κB activity and reduced levels of inflammatory cytokines in cancer cell lines. | nih.gov |
Contributions to Synthetic Organic Methodology Development
The importance of the imidazo[1,2-a]pyridine scaffold has spurred the development of numerous synthetic strategies to construct and functionalize this heterocyclic system. acs.orgrsc.org A majority of these methods rely on the condensation of a 2-aminopyridine (B139424) with a variety of substrates. acs.org
Classical and modern synthetic protocols include:
Condensation with Carbonyl Compounds : The reaction of 2-aminopyridines with α-haloketones is a fundamental approach. More complex, multi-component reactions involving aldehydes and isonitriles (Groebke–Blackburn–Bienaymé reaction) provide efficient routes to 2,3-disubstituted derivatives. acs.org
Metal-Catalyzed Cyclizations : Various metals, including copper and iron, are used to catalyze the synthesis. An iron-catalyzed denitration reaction, for example, allows for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org
Metal-Free Approaches : To align with the principles of green chemistry, catalyst-free methods have been developed. These often involve cascade processes initiated by the reaction of 2-aminopyridine with reagents like 1-bromo-2-phenylacetylene. acs.org
Photocatalysis : Visible light-induced C-H functionalization has emerged as a powerful and sustainable strategy for the derivatization of the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups under mild conditions. mdpi.com
A significant focus of methodological development has been the functionalization at the C3 position of the scaffold, as seen in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. acs.orgmdpi.com This is crucial because modifications at this position can significantly impact biological activity. nih.govmdpi.com For instance, methods have been developed for the C3-alkoxycarbonylation and C3-arylation of the ring system, expanding the chemical space available for drug discovery. mdpi.com The synthesis of 3-substituted imidazo[1,2-a]pyridines has been specifically pursued for creating compounds with antiulcer properties, starting from the cyclization of aminopyridines with chloro ketones. nih.gov
Development of Chemical Probes and Bioimaging Agents
The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold make it an attractive framework for the design of chemical probes and agents for bioimaging. These tools are essential for visualizing and understanding complex biological processes at the molecular level.
A key application in this area is the development of probes for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in clinical diagnostics and biomedical research. Researchers have successfully synthesized a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential PET probe. nih.gov This radiotracer was designed to target the PI3K/mTOR signaling pathway, offering a way to visualize the expression and activity of these key cancer-related proteins in vivo. nih.gov
While direct examples for the imidazo[1,2-a]pyridin-2(3H)-one core are emerging, the closely related isomeric scaffold, imidazo[1,5-a]pyridine (B1214698), has been extensively used to create fluorescent probes. mdpi.comnih.gov These probes are valuable for studying cellular environments, such as lipid membranes. They often exhibit desirable photophysical properties, including a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for reducing background interference in imaging applications. mdpi.comnih.gov The success with the imidazo[1,5-a]pyridine isomer highlights the inherent potential of the broader imidazopyridine family, including the imidazo[1,2-a]pyridine scaffold, in the development of advanced bioimaging agents.
Utilization in Materials Science (e.g., optoelectronic properties)
The applications of the imidazo[1,2-a]pyridine scaffold extend beyond biology and medicine into the realm of materials science. The heterocyclic structure imparts specific electronic and photophysical properties that can be harnessed for the creation of novel functional materials.
Research has indicated that C3-functionalized imidazo[1,2-a]pyridines have potential industrial applications in the fields of optics and material science. acs.org The ability to tune the electronic properties of the scaffold through targeted synthetic modifications makes it a promising candidate for developing materials with specific optoelectronic characteristics.
The potential of this scaffold is further underscored by studies on its isomer, imidazo[1,5-a]pyridine. Derivatives of this isomer have been developed as emissive compounds for optoelectronic applications, valued for their photo- and thermal stability. mdpi.com These molecules exhibit a wide Stokes shift, a property useful for applications like down-shifting conversion in lighting or solar technologies. mdpi.comnih.gov Although this research focuses on a different isomer, it demonstrates the fundamental suitability of the imidazopyridine core for creating stable, emissive materials. As synthetic methodologies for the imidazo[1,2-a]pyridine system continue to advance, its direct utilization in materials science is expected to grow, particularly in areas requiring stable organic molecules with tunable photophysical properties.
Future Perspectives and Emerging Research Avenues for this compound and its Analogues
The imidazo[1,2-a]pyridin-2(3H)-one scaffold and its derivatives remain a vibrant and promising field of chemical research. The foundation of existing knowledge provides a strong launchpad for future investigations across multiple scientific disciplines.
In medicinal chemistry , the scaffold will undoubtedly continue to be a focus for the discovery of new drugs. acs.org Future work will likely involve creating large, diverse libraries of imidazo[1,2-a]pyridine derivatives for screening against a wider array of biological targets. Emerging areas include the development of novel antibacterial agents to combat resistance, as well as new treatments for neurodegenerative diseases and various cancers. rjpbr.comnih.gov The exploration of this scaffold as a bioisosteric replacement for other heterocyclic systems is another promising strategy to improve drug properties. nih.gov
The development of synthetic methodology will also continue to evolve. There is a strong impetus to create more efficient, sustainable, and atom-economical synthetic routes. acs.org The expansion of visible light-mediated photocatalysis and electrochemical synthesis will enable novel functionalizations of the imidazo[1,2-a]pyridine core under mild conditions. organic-chemistry.orgmdpi.com These advanced methods will facilitate the synthesis of increasingly complex analogues, including those of this compound, with precisely controlled stereochemistry.
In the fields of chemical biology and materials science , the application of this scaffold is still in its early stages but holds immense potential. Future research will likely focus on designing more sophisticated chemical probes and bioimaging agents for visualizing a broader range of biological analytes and processes with higher sensitivity and specificity. nih.gov Furthermore, a deeper exploration of the optoelectronic properties of imidazo[1,2-a]pyridine derivatives could lead to their incorporation into organic light-emitting diodes (OLEDs), sensors, and other advanced functional materials. acs.orgmdpi.com The continued interdisciplinary investigation of this versatile scaffold is set to unlock new solutions in medicine and technology.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and validating its structural purity?
- Methodological Answer : Employ a combination of -NMR and -NMR to confirm hydrogen and carbon environments, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives (e.g., chemical shifts at δ 2.5–3.0 ppm for methyl groups in -NMR) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, with deviations <5 ppm confirming synthetic fidelity . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-H vibrations .
Q. How can low solubility of this compound be addressed in bioavailability studies?
- Methodological Answer : Use co-solvents like DMSO or cyclodextrin-based formulations to enhance solubility. For in vivo studies, consider pro-drug modifications or nanoparticle encapsulation to improve pharmacokinetics. Toxicity assays in animal models (e.g., liver enzyme profiling) are critical to validate safety .
Q. What synthetic routes are efficient for producing this compound derivatives?
- Methodological Answer : One-pot, two-step reactions using calcium carbide as an alkyne source can simplify synthesis . For functionalization, iodine-mediated sulfenylation or radical-based difunctionalization with sodium sulfinates enables regioselective modifications . Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts and improve yields (>70%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported oxidative stability data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions often arise from artifacts during sample preparation. Adopt protocols from DNA oxidation studies, such as:
- Using PFBHA (pentafluorobenzyl hydroxylamine) to derivatize reactive intermediates and prevent adduct loss .
- Validating results with LC-MS/MS to ensure specificity, as non-targeted methods (e.g., ELISA) may overestimate oxidation byproducts .
- Comparing freshly synthesized compounds with commercial samples to rule out degradation .
Q. What experimental designs minimize artifacts when assessing the pharmacological activity of this compound?
- Methodological Answer :
- In vitro : Include antioxidant controls (e.g., TEMPO, BHT) to distinguish intrinsic activity from ROS-mediated effects .
- In vivo : Use tissue-specific nuclear/mitochondrial DNA isolation (e.g., liver vs. heart) to evaluate organ-specific toxicity, as mitochondrial DNA may accumulate 2× more oxidative damage .
- Data Validation : Cross-validate with orthogonal assays (e.g., enzymatic inhibition for DPP-4 targeting) to confirm mechanism .
Q. Why do mitochondrial DNA studies show higher oxidative damage levels for related compounds, and how does this inform toxicity assessments?
- Methodological Answer : Mitochondrial DNA lacks robust repair mechanisms, making it prone to adduct accumulation (e.g., M1G adducts are 2× higher in mitochondria vs. nuclear DNA) . For this compound, conduct mitochondrial membrane potential assays (JC-1 staining) and ATP production tests to evaluate metabolic disruption .
Q. How can researchers reconcile discrepancies in reported background levels of DNA adducts for imidazo[1,2-a]pyridine-based compounds?
- Methodological Answer : Earlier studies overestimated adduct levels due to nonspecific detection methods. Implement artifact-reduction strategies:
- Avoid Tris buffers during DNA extraction, as amine groups may quench adducts .
- Use phenol-free extraction protocols to minimize lipid oxidation artifacts .
- Standardize LC-MS/MS parameters (e.g., collision energy, dwell time) to enhance sensitivity for low-abundance adducts (<1 adduct/10 nucleotides) .
Key Notes
- Artifact Mitigation : DNA adduct studies must account for buffer composition (HEPES > Tris) and temperature (4°C reduces ROS artifacts) .
- Analytical Rigor : Combine NMR, HRMS, and LC-MS/MS for structural and oxidative stability validation .
- Biological Relevance : Prioritize mitochondrial DNA assays for toxicity screening due to heightened oxidative susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
